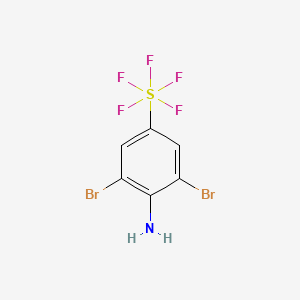
3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its molecular structure, which includes a tetrahydroisoquinoline ring system with a carboxylic acid group and two methyl groups at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common method is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a β-phenylethylamine derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives of the compound.
科学研究应用
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used as a tool in biological studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would vary based on the context of its use.
相似化合物的比较
Tetrahydroisoquinoline
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Other substituted tetrahydroisoquinolines
属性
CAS 编号 |
2580179-67-3 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



